

# Cariprazine vs. Risperidone for Predominant Negative Symptoms of Schizophrenia: A Comparative Guide

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This guide provides an objective comparison of **cariprazine** and risperidone for the treatment of predominant negative symptoms in schizophrenia, supported by clinical trial data and an examination of their distinct pharmacological profiles.

#### **Efficacy in Predominant Negative Symptoms**

A landmark multinational, randomized, double-blind, active-controlled Phase IIIb clinical trial directly compared the efficacy and safety of **cariprazine** with risperidone over 26 weeks in adult patients with stable schizophrenia and predominant negative symptoms.[1][2][3] **Cariprazine** demonstrated a statistically significant superiority over risperidone in improving negative symptoms.[1][3]

The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS). **Cariprazine** treatment resulted in a greater least squares mean (LSM) change in PANSS-FSNS from baseline to week 26 compared to risperidone (–8.90 vs. –7.44).[1][2][3] This difference of -1.46 was statistically significant (p=0.0022), with an effect size of 0.31.[1][2][3] The superior effect of **cariprazine** became apparent after week 14 and continued to increase until the end of the 26-week trial.[1]



Furthermore, **cariprazine** showed a greater improvement in personal and social functioning, as measured by the Personal and Social Performance (PSP) scale total score, which was the secondary efficacy parameter.[1][2] The improvement in negative symptoms with **cariprazine** was independent of changes in positive, depressive, or extrapyramidal symptoms.[1]

A post-hoc analysis of two 6-week studies in patients with acute schizophrenia exacerbation also suggested that **cariprazine** was more effective than risperidone in improving negative symptoms in patients with high baseline negative symptom scores.[2] In a subgroup of patients with persistent predominant negative symptoms, only **cariprazine**, and not risperidone, was statistically significantly more effective than placebo in treating negative symptoms.[4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the head-to-head clinical trial comparing **cariprazine** and risperidone.

Table 1: Primary and Secondary Efficacy Outcomes at Week 26

Efficacy Measure	Cariprazine (n=227)	Risperidone (n=229)	LSM Difference (95% CI)	p-value	Effect Size
PANSS- FSNS Change from Baseline	-8.90	-7.44	-1.46 (-2.39 to -0.53)	0.0022	0.31
PSP Total Score Change from Baseline	14.30	9.66	4.63 (2.71 to 6.56)	<0.0001	0.48

Data from Németh et al. (2017).[2][3]

Table 2: Responder Rates and Safety Overview



Parameter	Cariprazine	Risperidone
PANSS-FSNS Response (≥20% decrease)	69%	58%
PANSS-FSNS Response (≥30% decrease)	50%	36% (p=0.0033)
Number Needed to Treat (NNT) for ≥20% response	9	-
Treatment-Emergent Adverse Events (TEAEs)	54%	57%
Common TEAEs	Insomnia, akathisia, worsening of schizophrenia, headache, anxiety	Insomnia, akathisia, worsening of schizophrenia, headache, anxiety

Data from Németh et al. (2017) and a related analysis.[1][2][5]

#### **Experimental Protocol: Head-to-Head Clinical Trial**

The pivotal study was a Phase IIIb, multinational, randomized, double-blind, active-controlled trial.[1][2]

- Participants: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least 2 years, stable positive symptoms, and predominant negative symptoms for over 6 months.[1]
  [2]
- Intervention: Patients were randomized 1:1 to receive 26 weeks of monotherapy with either fixed-dose oral **cariprazine** (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3 mg, 4 mg [target dose], or 6 mg per day).[2][3] Previous antipsychotic medication was discontinued over a 2-week period.[2][3] The mean daily doses were 4.2 mg for **cariprazine** and 3.8 mg for risperidone.[2][3]
- Primary Outcome: The primary efficacy measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS).[2][3]



- Secondary Outcome: The key secondary efficacy measure was the change from baseline to endpoint in the Personal and Social Performance (PSP) total score.[2]
- Assessments: PANSS assessments were conducted at weeks 1, 2, 3, 4, 6, 10, 14, 18, 22, and 26.[2] Safety and tolerability were monitored throughout the study.[3]

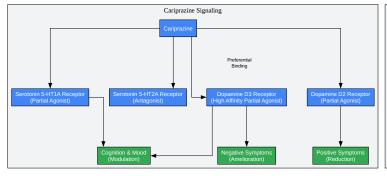
#### **Signaling Pathways and Mechanism of Action**

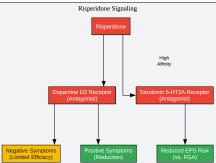
The differential effects of **cariprazine** and risperidone on negative symptoms are thought to be rooted in their distinct receptor pharmacology.

Cariprazine is a potent dopamine D2 and D3 receptor partial agonist with a preferential binding to D3 receptors (approximately 10-fold higher affinity).[6][7][8] This D3 receptor preference is a key feature, as D3 receptors are highly expressed in brain regions associated with mood, cognition, and motivation, and their modulation is hypothesized to be crucial for alleviating negative symptoms.[6][9] As a partial agonist, cariprazine can modulate dopamine levels, reducing excessive activity in hyperdopaminergic states and enhancing it in hypodopaminergic states, which may be relevant to negative symptoms.[6] Cariprazine also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[6][9]

Risperidone is a second-generation antipsychotic that primarily acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[10] Its high affinity for 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms compared to first-generation agents.[10] While effective for positive symptoms, its mechanism of action is considered less targeted for primary negative symptoms. [10]







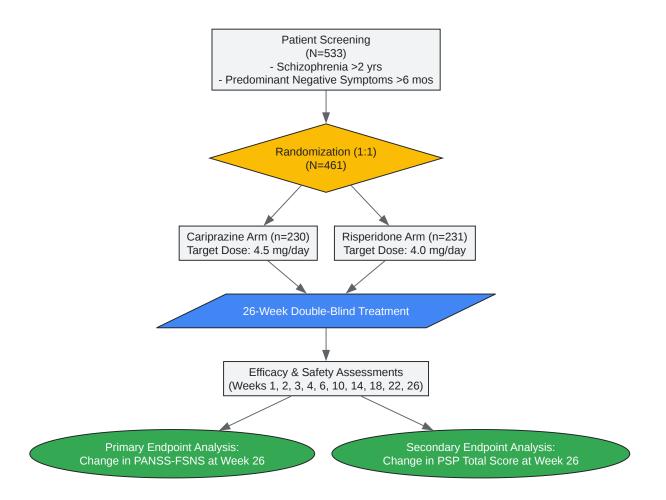
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Caption: Comparative signaling pathways of **cariprazine** and risperidone.

## **Experimental Workflow Diagram**

The following diagram illustrates the workflow of the head-to-head clinical trial.





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Caption: Workflow of the **cariprazine** vs. risperidone clinical trial.

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